molecular formula C19H21BrN6O2 B2662161 N-(4-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251598-66-9

N-(4-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

Cat. No. B2662161
CAS RN: 1251598-66-9
M. Wt: 445.321
InChI Key: VVRRZBXSRJQZTG-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C19H21BrN6O2 and its molecular weight is 445.321. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Compounds derived from similar chemical scaffolds have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, derivatives of pyrazole, triazolo[1,5-c]pyrimidine, and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have been synthesized and assessed for their antimicrobial properties (Abunada et al., 2008). These studies highlight the potential of such compounds in developing new antimicrobial agents, which could be relevant to the research applications of N-(4-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide by exploring its biological activities.

Antioxidant and Anti-inflammatory Agents

Another research application is the exploration of antioxidant and anti-inflammatory activities. Compounds with similar structures have been investigated for their potential in scavenging free radicals and reducing inflammation. For example, a derivative of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide was synthesized and exhibited noticeable DPPH radical scavenging activity, as well as analgesic and anti-inflammatory activities (Nayak et al., 2014). This suggests that N-(4-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide could be explored for similar pharmacological properties.

Coordination Chemistry and Antioxidant Activity

In coordination chemistry, derivatives of pyrazole-acetamide have been used to construct novel Co(II) and Cu(II) coordination complexes, which were then evaluated for their antioxidant activity (Chkirate et al., 2019). These studies demonstrate the utility of such compounds in developing metal-based antioxidants, suggesting potential research applications in exploring the coordination chemistry of N-(4-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide.

Insecticidal Assessment

The compound's structural analogs have also been assessed for their insecticidal properties. For example, heterocycles incorporating a thiadiazole moiety were synthesized and evaluated against the cotton leafworm, Spodoptera littoralis, demonstrating significant insecticidal activity (Fadda et al., 2017). This suggests that similar research could be conducted with N-(4-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide to explore its potential as an insecticidal agent.

properties

IUPAC Name

N-(4-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN6O2/c1-13-3-2-9-24(11-13)17-18-23-26(19(28)25(18)10-8-21-17)12-16(27)22-15-6-4-14(20)5-7-15/h4-8,10,13H,2-3,9,11-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRRZBXSRJQZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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